![molecular formula C27H34O15 B12300933 4H-1-Benzopyran-4-one, 7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-3-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12300933.png)

4H-1-Benzopyran-4-one, 7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-3-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

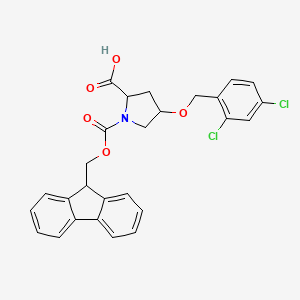

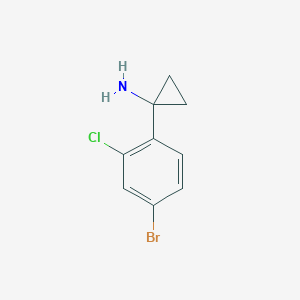

4H-1-benzopyran-4-one, 7-[(6-désoxy-alpha-L-mannopyranosyl)oxy]-3-(bêta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphényl)- est un composé organique complexe connu pour ses diverses activités biologiques. Ce composé appartient à la famille des flavonoïdes, largement reconnue pour ses propriétés antioxydantes, anti-inflammatoires et anticancéreuses. La structure unique de ce composé, caractérisée par de multiples groupes hydroxyle et des liaisons glycosidiques, contribue à ses effets biologiques puissants.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de 4H-1-benzopyran-4-one, 7-[(6-désoxy-alpha-L-mannopyranosyl)oxy]-3-(bêta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphényl)- implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la formation du noyau benzopyran, suivie de l'introduction de groupes hydroxyle et de liaisons glycosidiques. Les réactifs courants utilisés dans ces réactions comprennent les composés phénoliques, les donneurs de glycosyle et des catalyseurs tels que les acides de Lewis.

Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des approches biotechnologiques, telles que la fermentation microbienne, pour atteindre des rendements et une pureté plus élevés. La glycosylation enzymatique est une autre méthode utilisée pour fixer des fragments de sucre au noyau flavonoïde, augmentant sa solubilité et sa biodisponibilité.

Types de réactions :

Oxydation : Le composé peut subir des réactions d'oxydation, conduisant à la formation de quinones et d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés dihydro correspondants.

Substitution : Les réactions de substitution nucléophile et électrophile peuvent modifier les groupes hydroxyle et les liaisons glycosidiques.

Réactifs et conditions courants :

Oxydation : Réactifs tels que le permanganate de potassium (KMnO4) ou le peroxyde d'hydrogène (H2O2) en conditions acides ou basiques.

Réduction : Hydrogénation catalytique utilisant du palladium sur carbone (Pd/C) ou du borohydrure de sodium (NaBH4).

Substitution : Agents halogénants comme le brome (Br2) ou agents chlorants comme le chlorure de thionyle (SOCl2).

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du composé d'origine, chacun avec des activités biologiques distinctes.

Applications de recherche scientifique

4H-1-benzopyran-4-one, 7-[(6-désoxy-alpha-L-mannopyranosyl)oxy]-3-(bêta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphényl)- a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme précurseur pour synthétiser d'autres flavonoïdes complexes et étudier les mécanismes réactionnels.

Biologie : Étudié pour son rôle dans les voies de signalisation cellulaire et ses effets sur l'expression génique.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement du cancer, des maladies cardiovasculaires et des maladies neurodégénératives.

Industrie : Utilisé dans le développement d'antioxydants et de conservateurs naturels pour les produits alimentaires et cosmétiques.

Mécanisme d'action

Le composé exerce ses effets par le biais de multiples cibles et voies moléculaires :

Activité antioxydante : Neutralise les radicaux libres en donnant des atomes d'hydrogène provenant de ses groupes hydroxyle.

Activité anti-inflammatoire : Inhibe la production de cytokines pro-inflammatoires et d'enzymes telles que la cyclooxygénase (COX) et la lipooxygénase (LOX).

Activité anticancéreuse : Induit l'apoptose dans les cellules cancéreuses en activant les caspases et en inhibant les voies de prolifération cellulaire telles que PI3K/Akt et MAPK.

Composés similaires :

Quercetine : Un autre flavonoïde avec des propriétés antioxydantes et anti-inflammatoires similaires.

Kaempférol : Connu pour ses effets anticancéreux et cardioprotecteurs.

Lutéoline : Exhibe de fortes activités anti-inflammatoires et neuroprotectrices.

Unicité : 4H-1-benzopyran-4-one, 7-[(6-désoxy-alpha-L-mannopyranosyl)oxy]-3-(bêta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphényl)- est unique en raison de ses liaisons glycosidiques spécifiques et de la présence de multiples groupes hydroxyle, ce qui améliore sa solubilité, sa biodisponibilité et son activité biologique globale par rapport aux autres flavonoïdes.

Applications De Recherche Scientifique

4H-1-Benzopyran-4-one, 7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-3-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)- has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other complex flavonoids and studying reaction mechanisms.

Biology: Investigated for its role in cellular signaling pathways and its effects on gene expression.

Medicine: Explored for its potential therapeutic effects in treating cancer, cardiovascular diseases, and neurodegenerative disorders.

Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products.

Mécanisme D'action

The compound exerts its effects through multiple molecular targets and pathways:

Antioxidant Activity: Neutralizes free radicals by donating hydrogen atoms from its hydroxyl groups.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways like PI3K/Akt and MAPK.

Comparaison Avec Des Composés Similaires

Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

Kaempferol: Known for its anticancer and cardioprotective effects.

Luteolin: Exhibits strong anti-inflammatory and neuroprotective activities.

Uniqueness: 4H-1-Benzopyran-4-one, 7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-3-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)- is unique due to its specific glycosidic linkages and the presence of multiple hydroxyl groups, which enhance its solubility, bioavailability, and overall biological activity compared to other flavonoids.

Propriétés

Formule moléculaire |

C27H34O15 |

|---|---|

Poids moléculaire |

598.5 g/mol |

Nom IUPAC |

(2S,3R,4R,5S,6S)-2-[[3,5-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydrochromen-7-yl]oxy]-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C27H34O15/c1-10-18(31)20(33)22(35)25(38-10)39-13-6-15(30)14-8-27(37,42-26-23(36)21(34)19(32)17(9-28)41-26)24(40-16(14)7-13)11-2-4-12(29)5-3-11/h2-7,10,17-26,28-37H,8-9H2,1H3/t10-,17+,18+,19-,20+,21-,22+,23+,24?,25-,26-,27?/m0/s1 |

Clé InChI |

JZMDHNZJOZUDLG-ROSBFHNHSA-N |

SMILES isomérique |

C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3CC(C(OC3=C2)C4=CC=C(C=C4)O)(O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2=CC(=C3CC(C(OC3=C2)C4=CC=C(C=C4)O)(O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine](/img/structure/B12300853.png)

![methyl 2-[[2-[[2-[2-[[2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-6-(diethylamino)hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid](/img/structure/B12300861.png)

![3-(4-Chlorophenyl)-6-(4-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12300865.png)

![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12300871.png)

![N-(1-cyanocyclopropyl)-4-[4-(1-methylpyrazol-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide](/img/structure/B12300874.png)

![tert-Butyl (S)-2-[2-[2-(Fmoc-amino)acetamido]acetamido]-3-phenylpropanoate](/img/structure/B12300938.png)

![[10,12,14,16,23-Pentahydroxy-6,10,19-trimethyl-13-(2-methylbutanoyloxy)-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 2-hydroxy-2-methylbutanoate](/img/structure/B12300939.png)